2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a heterocyclic compound that features both benzothiazole and piperazine moieties. These structural units are significant in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with benzothiazole and piperazine moieties have been found to exhibit a wide range of biological activities. For instance, some derivatives of 3-(Piperazin-1-yl)-1,2-benzothiazole act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Pharmacokinetics
Similar compounds are often evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Similar compounds have been found to have antibacterial activity, with some showing good activity against bacillus subtilis and staphylococcus aureus .
Preparation Methods
The synthesis of benzothiazole derivatives, including 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen derivatives and N,N-diisopropylethylamine in toluene are often used for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive molecules.
Biology: It exhibits antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 3-(4-(1,2-benzothiazol-3-yl)piperazin-1-yl)-1,2-benzothiazole
- 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
Compared to these compounds, 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is unique due to its specific ethoxy substitution, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-25-14-7-8-16-18(13-14)27-20(22-16)24-11-9-23(10-12-24)19-21-15-5-3-4-6-17(15)26-19/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAOXDLMMDGIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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